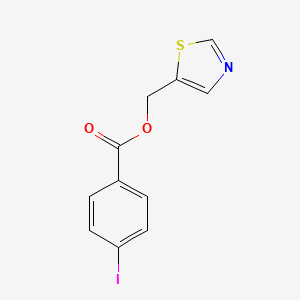

1,3-Thiazol-5-ylmethyl 4-iodobenzenecarboxylate

Description

1,3-Thiazol-5-ylmethyl 4-iodobenzenecarboxylate is a heterocyclic ester derivative comprising a thiazole ring linked via a methyl group to a 4-iodobenzoate moiety. Its molecular formula is C₁₁H₈INO₂S, with a molecular weight of 353.16 g/mol. Key structural features include:

- Thiazole core: A five-membered aromatic ring containing sulfur and nitrogen, known for its electron-rich properties and role in medicinal chemistry .

Potential Applications: The iodine atom may render the compound useful in radiopharmaceuticals or as a heavy-atom derivative for X-ray crystallography. Thiazole derivatives are also explored for antimicrobial and kinase-inhibitory activities .

Properties

IUPAC Name |

1,3-thiazol-5-ylmethyl 4-iodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO2S/c12-9-3-1-8(2-4-9)11(14)15-6-10-5-13-7-16-10/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLOKIOIPLQHMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC2=CN=CS2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Thiazol-5-ylmethyl 4-iodobenzenecarboxylate typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

Iodination of Benzenecarboxylate: The iodination of benzenecarboxylate is achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Coupling Reaction: The final step involves the coupling of the thiazole ring with the iodinated benzenecarboxylate using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazol-5-ylmethyl 4-iodobenzenecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The iodinated benzenecarboxylate moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzenecarboxylates.

Scientific Research Applications

1,3-Thiazol-5-ylmethyl 4-iodobenzenecarboxylate is utilized in various scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Thiazol-5-ylmethyl 4-iodobenzenecarboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Key Differences :

- The iodine substituent in the target compound enhances molecular polarizability compared to morpholine or alkyl groups in analogs .

- Simpler structure (C₁₁H₈INO₂S vs. C₄₀H₅₃N₇O₅S₂) may improve synthetic accessibility but reduce target specificity.

Thiazole vs. Oxazole Derivatives

highlights 2-thiazolin-5-ones and 2-oxazolin-5-ones , which differ in heteroatom composition (S vs. O):

| Property | Thiazole Derivatives (e.g., Target Compound) | Oxazole Derivatives (e.g., 2-oxazolin-5-ones) |

|---|---|---|

| Electron Density | Higher due to sulfur’s polarizability | Lower; oxygen is more electronegative |

| Reactivity | Prone to electrophilic substitution at C-2 or C-4 | Less reactive in aromatic systems |

| Biological Activity | Often associated with antimicrobial properties | Used in peptidomimetics and catalysis |

The thiazole ring in the target compound may enhance binding to metal ions or hydrophobic enzyme pockets compared to oxazole analogs .

Halogenated Benzoate Esters

| Halogen Substituent | Effect on Compound Properties |

|---|---|

| Iodine (Target) | High atomic radius; enhances halogen bonding, lipophilicity, and potential for radiolabeling |

| Chlorine/Bromine | Smaller size; lower lipophilicity but easier synthetic incorporation |

Research Findings and Implications

- Stability: The iodine atom may reduce photostability compared to non-halogenated esters, requiring storage in opaque containers.

- Synthetic Challenges: ’s cyclization methods (e.g., amide-to-thiazolinone conversion) contrast with the target compound’s likely esterification route, highlighting divergent synthetic strategies .

- Biological Potential: Thiazole’s sulfur atom could improve membrane permeability relative to oxazole derivatives, though iodine’s bulk may limit bioavailability .

Biological Activity

1,3-Thiazol-5-ylmethyl 4-iodobenzenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring and a benzene carboxylate moiety, contributing to its unique chemical properties. The presence of iodine enhances its biological activity by increasing lipophilicity and potentially facilitating interactions with biological targets.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It might interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In cell line studies, it demonstrated cytotoxic effects against various cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF-7 (breast cancer) | 15.2 |

| A549 (lung cancer) | 12.8 |

The mechanism underlying this activity may involve apoptosis induction and cell cycle arrest.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of several derivatives of this compound. The results indicated that modifications to the thiazole ring significantly impacted the MIC values against Gram-positive and Gram-negative bacteria. For instance, introducing electron-withdrawing groups enhanced potency against Staphylococcus aureus .

Study on Anticancer Properties

In another study focusing on its anticancer potential, researchers treated MCF-7 cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis revealed that the compound induced late-stage apoptosis in treated cells.

Q & A

Q. What established synthetic routes are available for 1,3-Thiazol-5-ylmethyl 4-iodobenzenecarboxylate, and what are their limitations?

The synthesis typically involves coupling a thiazole moiety with an iodobenzenecarboxylate ester. A common approach is refluxing acetic acid with sodium acetate as a catalyst, analogous to methods used for structurally related thiazolidinone derivatives (e.g., refluxing 3-formylindole derivatives with thioxothiazolidinones for 2.5–3 hours) . However, yields may vary due to steric hindrance from the 4-iodo substituent or competing side reactions like ester hydrolysis. Alternative routes include using coupling agents (e.g., DCC/DMAP) for ester formation under milder conditions, but these may require rigorous purification to remove byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should key peaks be interpreted?

- NMR Spectroscopy :

- ¹H NMR : The thiazole proton (C5-H) typically resonates at δ 8.2–8.5 ppm as a singlet. The methylene group (CH₂) linking the thiazole and benzoate moieties appears as a doublet (δ 4.5–5.0 ppm, J = 6–8 Hz) due to coupling with the thiazole sulfur .

- ¹³C NMR : The carbonyl carbon (C=O) of the ester group is observed at δ 165–170 ppm. The iodine atom on the benzene ring causes deshielding, shifting aromatic carbons to δ 120–140 ppm .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ confirms the ester C=O stretch. Thiazole ring vibrations appear at 1550–1600 cm⁻¹ .

Discrepancies in peak multiplicity (e.g., unexpected splitting in ¹H NMR) may indicate rotameric forms or impurities; recrystallization or column chromatography is recommended .

Q. How should researchers design preliminary biological activity assays for this compound?

Focus on target-specific assays based on structural analogs. For example:

- Anticancer Activity : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 μM, referencing thiazole derivatives with known antiproliferative effects .

- Antimicrobial Screening : Employ disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 μg/mL, noting the iodine substituent’s potential role in membrane disruption .

Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) and validate results with triplicate experiments.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent Selection : Replace acetic acid with polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates while minimizing ester hydrolysis .

- Catalyst Optimization : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate coupling reactions .

- Temperature Control : Lower reaction temperatures (e.g., 50–60°C) may reduce side reactions, as demonstrated in analogous thiazole syntheses .

Monitor reaction progress via TLC (mobile phase: ethyl acetate/hexane, 3:7) and optimize quenching/purification steps to isolate the product.

Q. How do structural modifications (e.g., halogen substitution) influence biological activity and pharmacokinetics?

- Iodine vs. Other Halogens : The 4-iodo group enhances lipophilicity (logP ↑), potentially improving blood-brain barrier penetration compared to chloro/bromo analogs. However, it may increase molecular weight, reducing solubility .

- Thiazole Ring Modifications : Introducing methyl or nitro groups at the thiazole’s 2-position (see ) can alter electron density, affecting binding to targets like tyrosine kinases or viral proteases .

Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities before synthesizing derivatives.

Q. How should researchers resolve contradictions in biological activity data across studies?

- Validate Assay Conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times. For example, discrepancies in IC₅₀ values may arise from varying cell viability protocols .

- Check Compound Stability : Perform HPLC-MS post-assay to confirm the compound does not degrade under experimental conditions (e.g., pH or temperature shifts) .

- Cross-Reference Structural Analogs : Compare data with structurally similar compounds (e.g., 5-[(4-hydroxy-3-iodophenyl)methylene]-thiazolidinones) to identify trends in substituent-activity relationships .

Q. What strategies are recommended for elucidating the mechanism of action?

- Target Identification : Use affinity chromatography or pull-down assays with biotinylated derivatives to isolate binding proteins .

- Pathway Analysis : Perform RNA-seq or proteomics on treated cells to identify dysregulated pathways (e.g., apoptosis markers like caspase-3) .

- Molecular Dynamics Simulations : Model interactions with potential targets (e.g., COX-2 or EGFR) to identify critical hydrogen bonds or hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.